Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(methoxymethyl)-6-oxo-1H-pyrimidin-5-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-16-9(13)4-7-5-11-8(6-15-2)12-10(7)14/h5H,3-4,6H2,1-2H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKAERAHGAJBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(NC1=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the desired product. Industrial methods focus on maximizing efficiency, yield, and cost-effectiveness while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Applications
Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate has been investigated for its therapeutic potential in various diseases:
- Anti-inflammatory Properties :
- Antiviral Activity :
- Cancer Research :
- Immunosuppressive Effects :
Biochemical Applications
In biochemical research, this compound is employed for:
- Enzyme Inhibition Studies :
- Drug Development :
Case Study 1: Anti-inflammatory Mechanism
A study conducted on rodent models demonstrated that this compound significantly reduced levels of IL-6 and TNF-alpha, two key pro-inflammatory cytokines. This suggests its potential utility in managing chronic inflammatory conditions .
Case Study 2: Antiviral Efficacy
In vitro assays have shown that the compound exhibits inhibitory effects on viral replication in cell cultures infected with influenza virus. Further research is required to explore its mechanism of action and potential application as an antiviral agent .
Mechanism of Action
The mechanism by which Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can interact with nucleic acids, enzymes, and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular weights, and key applications of ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate with similar pyrimidine derivatives:
Key Observations :
Comparative Yields and Conditions :
- Ethyl (2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate: Produced via multistep reactions with rigorous purification to meet pharmacopeial standards (e.g., USP, EMA) .
Physicochemical and Stability Data
- Solubility : Ethyl acetate derivatives generally exhibit moderate water solubility, enhanced by polar groups (e.g., -OH, -NH₂). The methoxymethyl group may improve solubility in organic solvents compared to methylthio or chloro analogs .
- Stability : Hydroxyl and ester groups necessitate protection during synthesis (e.g., silylation or acetylation) to prevent degradation .
Biological Activity
Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate, a pyrimidine derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| CAS Number | 167985-26-4 |
| MDL Number | MFCD28099760 |
| Purity | ≥97% |
- Antimicrobial Activity : this compound exhibits significant antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in lung and breast cancer cells, highlighting its potential as an anticancer agent . The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit transcription factors such as NF-kB and AP-1, which are critical in the inflammatory response. This suggests its utility in treating immunoinflammatory diseases like rheumatoid arthritis and multiple sclerosis by blocking the production of pro-inflammatory cytokines .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antibacterial Activity : A recent study evaluated the efficacy of this compound against a panel of bacterial strains. The results showed that it effectively inhibited bacterial growth, particularly against resistant strains, suggesting its potential as a novel antibacterial agent .
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against leukemia and melanoma cell lines. The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis, indicating its potential as a chemotherapeutic agent .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have indicated favorable absorption and stability profiles for this compound. Its half-life in plasma exceeds 12 hours, suggesting sustained therapeutic effects following administration . Additionally, preliminary toxicity studies in animal models indicate a low risk profile at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step routes, including condensation of pyrimidine precursors with ethyl acetoacetate derivatives. For example, analogous pyrimidine esters are synthesized through nucleophilic substitution or thiolation reactions under basic conditions (e.g., NaH in acetonitrile) . Microwave-assisted methods may improve reaction efficiency compared to conventional heating . Key variables affecting yield include solvent polarity, temperature, and catalyst choice. Post-synthesis purification often involves column chromatography and recrystallization, with characterization via -NMR (e.g., 400 MHz in DMSO-d6) and high-resolution mass spectrometry (HRMS) .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : X-ray crystallography (using programs like SHELXL or CCP4 ) is the gold standard for confirming 3D structure. For non-crystalline samples, -NMR can identify carbonyl (C=O, ~170 ppm) and pyrimidine ring carbons, while IR spectroscopy detects hydroxyl (~3200 cm) and ester (~1740 cm) groups . Stability studies under varying pH and temperature conditions (e.g., 25–60°C) are critical for assessing shelf-life in biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrimidine-based esters like this compound?
- Methodological Answer : Discrepancies in IC values or receptor binding affinity often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa).
- Use molecular docking (AutoDock4 ) to predict binding modes to targets like VAP-1 or CYP enzymes, comparing results with experimental IC data .
- Analyze substituent effects: Methoxymethyl groups may enhance solubility but reduce membrane permeability compared to halogenated analogs .
Q. How can computational modeling optimize the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict LogP (~2.1) and aqueous solubility. The methoxymethyl group likely improves solubility over methyl derivatives but may increase metabolic liability .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect hydrolysis products (e.g., acetic acid derivatives) .
- QSAR Studies : Correlate electronic parameters (Hammett σ) of substituents with activity. For example, electron-withdrawing groups on the pyrimidine ring may enhance enzyme inhibition .
Q. What are the challenges in designing enantioselective syntheses for chiral analogs of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution (lipases in organic solvents) to separate enantiomers .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to install stereocenters .
- Stereochemical Analysis : Compare experimental optical rotation with DFT-calculated values (Gaussian 16) .
Key Methodological Recommendations
- Synthetic Optimization : Screen solvents (DMF vs. THF) and bases (KCO vs. DBU) to maximize yield .
- Biological Assays : Include positive controls (e.g., 5-Fluorocytosine for antifungal studies ) and validate target engagement via SPR (surface plasmon resonance).
- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like Zenodo for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
